molecular formula C16H11F3N2O2 B2434481 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)quinazoline CAS No. 337924-46-6

4-(4-Methoxyphenoxy)-2-(trifluoromethyl)quinazoline

Cat. No.: B2434481
CAS No.: 337924-46-6
M. Wt: 320.271
InChI Key: UOQKUUTWLBEAIW-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenoxy)-2-(trifluoromethyl)quinazoline is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a quinazoline core substituted with a methoxyphenoxy group and a trifluoromethyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong bases and specific solvents to facilitate the nucleophilic substitution and ensure high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenoxy)-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the quinazoline core.

    Substitution: The methoxyphenoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of functionalized quinazoline derivatives.

Scientific Research Applications

4-(4-Methoxyphenoxy)-2-(trifluoromethyl)quinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the methoxyphenoxy and trifluoromethyl groups in 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)quinazoline makes it unique among similar compounds

Properties

IUPAC Name

4-(4-methoxyphenoxy)-2-(trifluoromethyl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O2/c1-22-10-6-8-11(9-7-10)23-14-12-4-2-3-5-13(12)20-15(21-14)16(17,18)19/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQKUUTWLBEAIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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